1-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine
Overview
Description
1-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, which are connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the reaction of 2,4-dichlorobenzaldehyde with 4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at reflux temperature.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Synthesis: Utilizing automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone
- 1-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-4-yl)ethanamine
Uniqueness
1-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine is unique due to its specific methanimine linkage, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-8-2-1-7(9(11)3-8)4-14-15-5-12-13-6-15/h1-6H/b14-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYRYHLHZWZTFM-LNKIKWGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35546-47-5 | |
Record name | NSC64588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.